molecular formula C9H8F3NO3 B7977997 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B7977997
M. Wt: 235.16 g/mol
InChI Key: DNQXWGYOFQNINL-UHFFFAOYSA-N
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Description

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1566237-82-8) is a fluorinated benzoic acid derivative that serves as a valuable building block in pharmaceutical and agrochemical research . Its molecular structure integrates both an electron-donating amino group and a strong electron-withdrawing trifluoroethoxy substituent, creating a unique profile that enhances metabolic stability and lipophilicity . The presence of the carboxylic acid moiety allows for extensive further derivatization, making this compound a versatile intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators . This product is intended for research and development purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-5(8(14)15)2-1-3-6(7)13/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQXWGYOFQNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The core strategy for introducing the trifluoroethoxy group into aromatic systems involves copper-assisted nucleophilic aromatic substitution (NAS). This method, adapted from the synthesis of related trifluoroethoxybenzoic acid derivatives, employs halobenzoic acid precursors reacted with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., NaH) and a copper catalyst (e.g., CuI or CuBr).

Representative Reaction:

2-Bromo-3-nitrobenzoic acid+CF3CH2OHCuI, DMFNaH, 110–115°C2-(Trifluoroethoxy)-3-nitrobenzoic acid+HBr\text{2-Bromo-3-nitrobenzoic acid} + \text{CF}3\text{CH}2\text{OH} \xrightarrow[\text{CuI, DMF}]{\text{NaH, 110–115°C}} \text{2-(Trifluoroethoxy)-3-nitrobenzoic acid} + \text{HBr}

Key Parameters and Optimization

  • Catalyst Selection: Copper iodide (CuI) demonstrates superior reactivity compared to CuBr, with yields exceeding 80% under optimized conditions.

  • Solvent Systems: Dipolar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction kinetics by stabilizing intermediates.

  • Temperature: Reactions conducted at 110–115°C for 2 hours achieve complete conversion, minimizing side products like dehalogenated byproducts.

Table 1. Substitution Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst (CuI)20 mol%81.498.5
SolventDMF79.297.8
Temperature115°C83.198.2

Nitro Group Reduction to Amino Functionality

Catalytic Hydrogenation

The reduction of the nitro group in 2-(trifluoroethoxy)-3-nitrobenzoic acid to an amine is typically achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure is widely employed for this transformation.

Reaction Conditions:

  • Substrate: 2-(Trifluoroethoxy)-3-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Ethanol/water (4:1)

  • H₂ Pressure: 1 atm

  • Time: 6–8 hours

Yield: 89–92% with >99% conversion.

Chemical Reduction Alternatives

For laboratories lacking hydrogenation infrastructure, stoichiometric reductions using iron (Fe) in hydrochloric acid (HCl) or tin(II) chloride (SnCl₂) offer viable alternatives:

2-(Trifluoroethoxy)-3-nitrobenzoic acidHClFe, 60°C3-Amino-2-(trifluoroethoxy)benzoic acid\text{2-(Trifluoroethoxy)-3-nitrobenzoic acid} \xrightarrow[\text{HCl}]{\text{Fe, 60°C}} \text{3-Amino-2-(trifluoroethoxy)benzoic acid}

Table 2. Reduction Method Comparison

MethodConditionsYield (%)Purity (%)
H₂/Pd/CEtOH/H₂O, 25°C91.599.3
Fe/HClHCl, 60°C78.295.7
SnCl₂/HClHCl, reflux85.697.1

Regioselective Nitration Strategies

Directed Nitration of Halobenzoic Acid Esters

To install the nitro group at the meta position relative to the carboxylic acid, a protecting-group strategy is essential. Methyl 2-bromobenzoate undergoes nitration at position 3 (ortho to bromine) due to the combined directing effects of the bromine (ortho/para-directing) and ester (meta-directing).

Procedure:

  • Nitration: Methyl 2-bromobenzoate is treated with fuming HNO₃ in H₂SO₄ at 0–5°C for 2 hours.

  • Saponification: The nitro ester is hydrolyzed to 2-bromo-3-nitrobenzoic acid using NaOH in ethanol/water.

Yield: 70–75% over two steps.

Challenges in Regioselectivity

Competing para-nitration (position 5) may occur if reaction temperatures exceed 10°C, necessitating strict temperature control. Chromatographic purification is often required to isolate the desired 3-nitro isomer.

Integrated Synthetic Route

Stepwise Protocol

  • Synthesis of Methyl 2-Bromobenzoate:

    • Bromination of methyl benzoate using Br₂ in the presence of FeBr₃.

  • Nitration:

    • Directed nitration to yield methyl 2-bromo-3-nitrobenzoate.

  • Saponification:

    • NaOH-mediated hydrolysis to 2-bromo-3-nitrobenzoic acid.

  • Trifluoroethoxy Substitution:

    • Copper-catalyzed reaction with 2,2,2-trifluoroethanol.

  • Nitro Reduction:

    • Catalytic hydrogenation to the final product.

Overall Yield: 52–58% (five steps).

Critical Analysis of Byproducts

  • Dehalogenation: Competing C-Br bond cleavage may occur during substitution, requiring stoichiometric NaH to suppress.

  • Over-Reduction: Excessive hydrogenation time may reduce the carboxylic acid to a hydroxymethyl group, necessitating precise reaction monitoring.

Alternative Pathways and Emerging Methods

Ullmann-Type Coupling

Recent advances in Ullmann coupling permit the use of aryl chlorides with trifluoroethanol, bypassing traditional bromine precursors. However, yields remain suboptimal (45–50%) compared to NAS methods.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces substitution reaction times by 75%, though scalability challenges persist.

Industrial-Scale Considerations

Cost Efficiency

  • Trifluoroethanol Utilization: Recycling excess CF₃CH₂OH via distillation reduces raw material costs by 40%.

  • Catalyst Recovery: Copper catalysts are recovered via filtration and reused, minimizing waste.

Environmental Impact

  • Solvent Selection: Transitioning from DMF to cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental toxicity without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Intermediate in Drug Synthesis

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of antiarrhythmic drugs like Flecainide, which is crucial for treating cardiac arrhythmias. The compound's trifluoroethoxy group enhances the lipophilicity and bioavailability of the resulting drugs, making them more effective in clinical applications .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this acid have shown cytotoxic effects against glioblastoma cell lines (LN229), indicating potential for use in cancer therapies. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their utility as antitumor agents .

Synthetic Routes

The synthesis of this compound generally involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol under basic conditions. This method not only provides good yields but also allows for the introduction of various functional groups that can enhance biological activity .

Characterization Techniques

The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR). These methods confirm the structural integrity and purity of the compounds produced .

Antidiabetic Activity

In addition to its anticancer properties, some derivatives of this compound have been investigated for their antidiabetic effects. Studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating their potential as therapeutic agents for diabetes management .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various protein targets involved in cancer progression and diabetes. The results suggest that these compounds can effectively interact with key enzymes and receptors, further supporting their therapeutic potential .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for antiarrhythmic drugsUsed in Flecainide synthesis; enhances drug properties
Anticancer ResearchCytotoxic effects on glioblastoma cellsInduces apoptosis; effective against LN229 cell line
Antidiabetic ActivityLowers glucose levels in Drosophila modelsSignificant reduction in glucose levels
Molecular DockingPredicts interactions with protein targetsSupports binding affinity with enzymes/receptors

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the amino and trifluoroethoxy groups. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The trifluoroethoxy group (–OCH₂CF₃) is critical for differentiating this compound from analogues. Key comparisons include:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid –NH₂ (3), –OCH₂CF₃ (2), –COOH (1) C₉H₈F₃NO₃ Enhanced acidity, drug intermediate
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid –F (3), –OCH₂CF₃ (4), –COOH (1) C₉H₆F₄O₃ Increased lipophilicity, COX inhibition
2-Amino-3-(trifluoromethyl)benzoic acid –NH₂ (2), –CF₃ (3), –COOH (1) C₈H₆F₃NO₂ Antibacterial activity
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid –OCH₂CF₃ (3), –CF₃ (5), –COOH (1) C₁₀H₆F₆O₃ High metabolic stability
2-Amino-3-methoxybenzoic acid –NH₂ (2), –OCH₃ (3), –COOH (1) C₈H₉NO₃ Lower acidity, precursor for dyes
Key Observations:

Trifluoroethoxy vs. Methoxy : The –OCH₂CF₃ group increases acidity (pKa ~2.5–3.0) compared to –OCH₃ (pKa ~4.5) due to strong electron withdrawal, enhancing solubility in polar solvents .

Positional Effects : Moving the trifluoroethoxy group from position 2 (target compound) to 4 () reduces steric hindrance, improving binding to enzymes like cyclooxygenase (COX) .

Trifluoromethyl (–CF₃) Substitution: Compounds like 2-Amino-3-(trifluoromethyl)benzoic acid exhibit higher lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), favoring membrane penetration .

Biological Activity

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₈F₃NO₃
  • Molecular Weight : 235.16 g/mol

The presence of the trifluoroethoxy group significantly influences the compound's interaction with biological targets due to the electronegative nature of fluorine atoms.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The introduction of a trifluoroethoxy group may enhance these effects. A study showed that similar compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, in silico studies suggest that compounds with similar structures can act as inhibitors of cathepsins B and L, which are crucial for protein degradation pathways in human cells . The activation of these enzymes is linked to cellular processes such as apoptosis and autophagy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The cytotoxicity was evaluated using various assays, including MTT and colony formation assays .

Cell LineIC50 (µM)Apoptosis Induction (%)
Hep-G21542
A20582038
CCD25sk (normal)>100<10

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against glioblastoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for cell death .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid, and how can crystallization be achieved?

  • Methodology : Adapt protocols from structurally similar compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid synthesis ). React 2-aminobenzoic acid with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl chloride/bromide) in anhydrous THF at low temperatures (273 K). Post-reaction, concentrate under vacuum, precipitate with ether, and recrystallize via slow ethanol evaporation to obtain high-purity crystals. Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is the compound characterized structurally and chemically?

  • Methodology :

  • NMR/FTIR : Confirm functional groups (e.g., trifluoroethoxy at δ 70–80 ppm in 19F^{19}\text{F} NMR, carboxylic acid proton at δ 12–13 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (C9_9H8_8F3_3NO3_3) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (as in for analogous compounds) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store under inert gas (N2_2 or Ar) at 2–8°C, as suggested for fluorinated benzoic acid derivatives . Precipitate or lyophilize the compound to avoid hydrolysis of the trifluoroethoxy group.

Advanced Research Questions

Q. How can molecular docking tools (e.g., AutoDock4) predict interactions between this compound and enzymes like carbonic anhydrase?

  • Methodology :

  • Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.
  • Use AutoDockTools to assign Gasteiger charges and flexible torsions . Dock into the enzyme’s active site (PDB: 1CA2) with Lamarckian genetic algorithm parameters (25 runs, 2.5 million evaluations). Validate docking poses via MD simulations (AMBER) and compare binding energies to known inhibitors (e.g., acetazolamide) .

Q. How to resolve contradictions between crystallographic data and computational docking results?

  • Methodology :

  • Validation : Compare experimental (X-ray) ligand poses with docking predictions. Adjust docking parameters (e.g., grid box size, side-chain flexibility) to better match crystallographic data .
  • Free Energy Calculations : Use MM-PBSA/GBSA to refine binding energy estimates and account for solvation effects .

Q. What strategies enable retrosynthetic planning for derivatives of this compound?

  • Methodology :

  • AI-Driven Tools : Apply platforms like BenchChem’s retrosynthesis module (Template_relevance Pistachio/Reaxys) to prioritize one-step routes. For example, introduce substituents via electrophilic aromatic substitution (e.g., nitration at C-5) or modify the amino group via reductive alkylation .

Q. How to assess the compound’s potential as a carbonic anhydrase inhibitor?

  • Methodology :

  • Enzymatic Assays : Measure inhibition constants (Ki_i) using stopped-flow CO2_2 hydration assays (pH 7.4, 25°C). Compare IC50_{50} values to reference inhibitors.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoroethoxy with methoxy) and correlate substituent effects with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.